2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring by reacting catechol with dihalomethanes under alkaline conditions . The resulting benzodioxole intermediate is then chlorinated to introduce the chloro substituent at the 6-position.
Next, the chlorinated benzodioxole is reacted with a thiol-containing compound to introduce the sulfanyl group. This intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired pyridine ring. Finally, the carboxylic acid group is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring but lacking the pyridine and carboxylic acid groups.
Indole Derivatives: Compounds with similar heterocyclic structures that also exhibit significant biological activity.
Uniqueness
2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, sulfanyl, and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H10ClNO4S |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClNO4S/c15-10-5-12-11(19-7-20-12)4-8(10)6-21-13-9(14(17)18)2-1-3-16-13/h1-5H,6-7H2,(H,17,18) |
InChI Key |
DNRCKFZSWLAKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC=N3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.